5-(氯甲基)嘧啶

描述

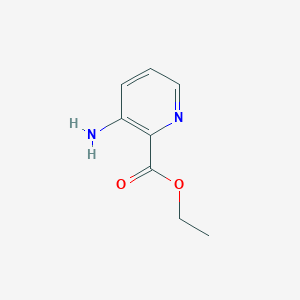

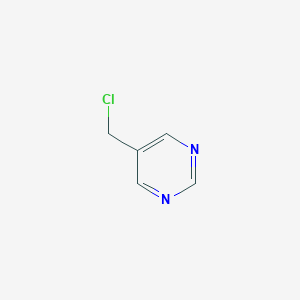

5-(Chloromethyl)pyrimidine is a significant intermediate in the synthesis of various heterocyclic compounds. Its utility in organic synthesis stems from its reactive chloromethyl group, which facilitates further functionalization and incorporation into diverse molecular frameworks.

Synthesis Analysis

The synthesis of 5-(Chloromethyl)pyrimidine derivatives involves halogenation reactions, where iodine and chlorine atoms are introduced into the pyrimidine molecule. For example, the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride introduces iodine and chlorine, respectively, into the C-5 side chain (Gazivoda et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)pyrimidine derivatives has been characterized using techniques such as 1H-NMR, 13C-NMR, MS, IR spectra, and X-ray crystal structure analysis. These studies reveal the planarity of the molecule and the formation of hydrogen-bonded chains in specific derivatives, indicating the importance of intermolecular interactions in determining the solid-state structure (Gazivoda et al., 2008).

Chemical Reactions and Properties

5-(Chloromethyl)pyrimidine undergoes various chemical reactions, including cyclodehydration, alkylation, and substitution reactions. For instance, cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines yields novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. These reactions highlight the compound's reactivity towards forming new cyclic structures and substituting groups on the pyrimidine ring (Edstrom et al., 1994).

科学研究应用

抗炎应用

5-(氯甲基)嘧啶衍生物因其作为抗炎剂的潜力而被研究。 这些化合物的结构-活性关系 (SAR) 表明它们可以抑制关键炎症介质的表达和活性,例如前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和某些白介素 . 这使得它们成为开发新型抗炎药物的有希望的候选者。

抗癌研究

嘧啶衍生物,包括那些具有 5-(氯甲基) 基团的衍生物,正在探索其抗癌特性。 它们属于一类更广泛的化合物,已显示出对各种癌细胞系的活性,使其在合成新型化疗剂方面具有价值 .

抗菌和抗病毒活性

嘧啶结构的多样性使其可应用于抗菌和抗病毒治疗。 已合成并测试了基于 5-(氯甲基) 嘧啶的化合物对一系列微生物和病毒病原体的有效性,这有助于开发治疗感染性疾病的新方法 .

抗真菌应用

一些新型嘧啶衍生物,包括那些从 5-(氯甲基) 嘧啶合成的衍生物,已显示出显着的抗真菌活性。 它们已针对各种植物病原真菌进行评估,并显示出比现有杀真菌剂更强的潜力 .

COX-2 抑制剂的合成

研究人员利用 5-(氯甲基) 嘧啶合成双环吡唑并 [1,5-a] 嘧啶,这些化合物因其作为选择性 COX-2 抑制剂的潜在应用而被研究。 这些化合物在体内和体外均经过 COX 抑制活性的测试,这在疼痛和炎症的管理中至关重要 .

中枢神经系统 (CNS) 疾病

由于其作为 DNA 和 RNA 的构建块的作用,嘧啶及其衍生物,包括 5-(氯甲基) 嘧啶,在 CNS 活性剂中很重要。 它们具有潜在的药理特性,对治疗神经系统疾病至关重要,它们可以作为钙通道阻滞剂和抗抑郁剂 .

慢性疼痛管理

当用 5-(氯甲基) 等基团修饰时,嘧啶骨架与开发用于慢性疼痛管理的药物有关。 其调节与疼痛感知相关的生物靶点的能力为创造更有效的止痛药提供了一条途径 .

糖尿病治疗

在糖尿病治疗领域,5-(氯甲基) 嘧啶衍生物因其对与该疾病相关的生物靶点的潜在作用而被研究。 它们在合成可以控制血糖水平的药物中的作用是一个备受关注的领域 .

作用机制

Target of Action

5-(Chloromethyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators .

Biochemical Pathways

Pyrimidines, including 5-(Chloromethyl)pyrimidine, are involved in the synthesis of nucleotides. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate

Pharmacokinetics

The compound’s molecular weight (16502 g/mol) and physical form (solid) have been reported .

Result of Action

Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators .

Action Environment

The selection of boron reagents for suzuki–miyaura coupling, a common reaction in organic chemistry, can be influenced by environmental factors .

安全和危害

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)